4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide
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Overview
Description
4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer due to its ability to inhibit certain enzymes involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves the inhibition of CDK2. This enzyme plays a pivotal role in the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for its activation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C8H9N5O |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C8H9N5O/c1-13-2-4-5(6(13)8(10)14)11-3-12-7(4)9/h2-3H,1H3,(H2,10,14)(H2,9,11,12) |
InChI Key |
NOKVCDKRPQYULG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1C(=O)N)N=CN=C2N |
Origin of Product |
United States |
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